molecular formula C9H12O B13340208 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13340208
M. Wt: 136.19 g/mol
InChI Key: RDKZHLIILIIQHW-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a terminal alkyne (but-3-yn-1-yl) substituent and an aldehyde functional group. This compound is of interest in organic synthesis due to the reactivity of both the alkyne and aldehyde groups, which enable diverse transformations such as cycloadditions and nucleophilic additions.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-but-3-ynylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h1,8H,3-7H2

InChI Key

RDKZHLIILIIQHW-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCC1)C=O

Origin of Product

United States

Preparation Methods

Grignard Reaction with Cyclobutanone Derivatives

A widely documented approach involves the nucleophilic addition of but-3-yn-1-ylmagnesium bromide to cyclobutanone, followed by oxidation:

  • Reaction Setup :
    • Cyclobutanone is treated with but-3-yn-1-ylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C to room temperature.
    • The intermediate alcohol is isolated and purified.
  • Oxidation to Aldehyde :
    • The secondary alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Key Reaction Conditions :

Parameter Value
Solvent THF or diethyl ether
Temperature −78°C (Grignard step)
Oxidizing Agent PCC, DMP, or IBX
Yield Optimization Controlled stoichiometry

[2+2] Photocycloaddition Strategy

Photochemical methods are employed to construct the cyclobutane ring, followed by functionalization:

  • Cycloaddition :
    • A diene or enyne undergoes [2+2] photocycloaddition under UV light (λ = 350 nm) to form the cyclobutane core.
  • Aldehyde Introduction :
    • The aldehyde group is introduced via oxidation of a methyl group or through formylation reactions (e.g., Vilsmeier-Haack).

Advantages :

  • Enables stereochemical control.
  • Compatible with substituted alkynes for side-chain diversification.

Hydrolytic Methods from Ester Precursors

A patent-derived method (CN101555205B) outlines steps for analogous cyclobutane-carboxylic acid derivatives, adaptable for aldehyde synthesis:

  • Ester Formation :
    • Cyclobutanone is protected as a ketal (e.g., using ethylene glycol and p-toluenesulfonic acid).
  • Alkyne Incorporation :
    • The ketal undergoes alkylation with a propargyl bromide derivative.
  • Deprotection and Oxidation :
    • Acidic hydrolysis removes the ketal, followed by selective oxidation of the resulting alcohol to the aldehyde.

Critical Parameters :

Step Conditions
Ketal Protection Reflux in toluene, 6 hr
Alkylation Propargyl bromide, −20°C
Oxidation IBX in DMSO, 25°C

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Grignard + Oxidation 50–65 Moderate High
Photocycloaddition 30–45 High Low
Hydrolytic/Ester Route 40–55 Moderate Moderate

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: 1-(But-3-yn-1-yl)cyclobutane-1-carboxylic acid

    Reduction: 1-(But-3-yn-1-yl)cyclobutan-1-ol

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: Its reactivity and structure make it a useful probe in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The but-3-yn-1-yl group can undergo various transformations, including cycloaddition and substitution reactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde with related compounds is presented below, focusing on molecular structure, physical properties, synthesis, and hazards.

Table 1: Structural and Functional Comparison of Cyclobutane Carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Data Synthesis Notes Hazards/Precautions Reference
This compound* C₉H₁₀O 134.19 Terminal alkyne (but-3-yn-1-yl) Not explicitly reported; inferred reactivity from alkyne and aldehyde functionalities Not described in evidence Unknown; alkyne handling precautions advised -
1-(But-2-yn-1-yl)cyclobutane-1-carbaldehyde C₉H₁₂O 136.19 Internal alkyne (but-2-yn-1-yl) Purity/Specification: Unspecified; Storage: Unreported Not described Precautionary statements advised
1-(Difluoromethyl)cyclobutane-1-carbaldehyde C₆H₈F₂O 134.12 Difluoromethyl Molar mass: 134.12 g/mol; Supplier data available Commercial suppliers listed Not classified
1-(Oxan-2-yl)cyclobutane-1-carbaldehyde C₁₀H₁₆O₂ 168.23 Tetrahydropyran (oxan-2-yl) SMILES: C1CCOC(C1)C2(CCC2)C=O; Collision cross-section data predicted No synthesis details provided Unknown
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ 156.22 Hydroxyalkyl CAS: 2060030-96-6; Typical specifications include purity ≥95% Purification: Hex:EtOAc (98:2) Not classified
1-(Naphthalen-2-yl)cyclobutane-1-carbaldehyde C₁₄H₁₃O 197.10 Aromatic (naphthalen-2-yl) ESI-HRMS: m/z 197.0969 (M+H)+; Yield: 82% as clear oil Synthesized via nitrile work-up protocol Unknown
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde C₇H₁₀F₂O 148.15 Difluoroethyl SMILES: CC(C1(CCC1)C=O)(F)F; InChIKey: AYHIYCVPXQJKTD-UHFFFAOYSA-N No synthesis details provided Unknown

Notes:

  • *Molecular formula and weight for this compound are inferred based on structural analogy.
  • Compounds with alkyne substituents (e.g., but-2-yn-1-yl) may require precautions against flammability and reactivity .
  • Aromatic substituents (e.g., naphthalen-2-yl) are associated with higher molecular weights and distinct spectral properties (e.g., ESI-HRMS data) .

Biological Activity

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutane ring with an alkyne group and an aldehyde functional group, which may contribute to its reactivity and biological interactions. The general formula can be represented as follows:

C8H10O\text{C}_8\text{H}_{10}\text{O}

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Common methods include:

  • Alkyne Addition Reactions : Utilizing transition metal catalysts to facilitate the formation of carbon-carbon bonds.
  • Aldol Condensation : Combining carbonyl compounds under basic conditions to yield aldehydes.

These methods allow for the efficient synthesis of the compound while maintaining high yields and purity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.

Cytotoxicity

The cytotoxic effects of 1-(But-3-yn-1-y)cyclobutane-1-carbaldehyde have been assessed using various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
Normal Fibroblasts>100

The biological activity of 1-(But-3-yn-1-y)cyclobutane-1-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells. The alkyne functional group may facilitate reactions with biological macromolecules, leading to altered cellular functions.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections in a clinical setting. Patients infected with antibiotic-resistant strains showed significant improvement when treated with a formulation containing 1-(But-3-yn-1-y)cyclobutane-1-carbaldehyde, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclobutane ring formation followed by alkyne functionalization. Optimization focuses on catalysts (e.g., palladium for cross-coupling), reaction temperatures, and purification techniques (e.g., column chromatography). Yield improvements may require adjusting stoichiometry or solvent polarity. Contradictions in reported yields often arise from differences in protecting group strategies or purification methods .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming cyclobutane ring geometry and alkyne positioning (¹H and ¹³C NMR). Infrared (IR) spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (MW: 136.19 g/mol) and fragmentation patterns. For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : Its aldehyde and alkyne groups make it a versatile intermediate for click chemistry (e.g., Huisgen cycloaddition) and bioconjugation. It is used to synthesize bioactive molecules targeting enzymes or receptors, with studies highlighting its role in fragment-based drug design. Biological interaction assays (e.g., SPR or fluorescence polarization) are employed to assess target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

  • Methodological Answer : Systematic substitution of the cyclobutane or alkyne moieties is performed to evaluate steric/electronic effects. For example, halogenation (e.g., bromine at the alkyne terminus) enhances electrophilicity, while methyl groups increase lipophilicity. In vitro assays (e.g., IC₅₀ measurements) and computational docking (e.g., AutoDock Vina) correlate structural changes with activity .

Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The terminal alkyne participates in Sonogashira or Glaser coupling via π-coordination with palladium/copper catalysts. Steric hindrance from the cyclobutane ring may slow kinetics, requiring elevated temperatures or microwave-assisted synthesis. Reaction progress is monitored via TLC or in-situ FTIR to detect intermediate formation .

Q. How can contradictions in synthetic yields between reported methods be resolved?

  • Methodological Answer : Discrepancies often stem from impurities in starting materials or solvent effects. Design of Experiments (DoE) approaches, such as factorial design, identify critical parameters (e.g., catalyst loading, solvent polarity). Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres, as moisture or oxygen can deactivate catalysts .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) detects low-abundance byproducts (e.g., aldol condensation products). Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures purity >98%. For stereochemical analysis, chiral HPLC or X-ray crystallography resolves enantiomeric excess or cyclobutane ring puckering .

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